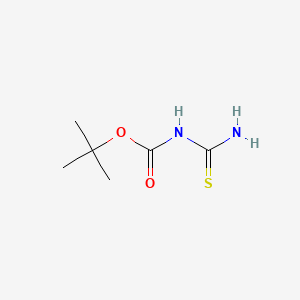

N-Boc-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-carbamothioylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXQTODLIZBUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399259 | |

| Record name | N-Boc-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268551-65-1 | |

| Record name | N-Boc-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-thiourea chemical properties and structure

An In-depth Technical Guide to N-Boc-Thiourea: Chemical Properties, Structure, and Applications

Introduction

This compound, also known as tert-butyl N-carbamothioylcarbamate, is an organosulfur compound that serves as a valuable reagent and intermediate in organic synthesis.[1][2] Structurally similar to N-Boc-urea, the replacement of the carbonyl oxygen with a sulfur atom imparts distinct chemical properties and reactivity.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its utility, rendering the protected amine stable under a wide range of basic and nucleophilic conditions while allowing for easy deprotection under mild acidic conditions.[5] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a planar molecule featuring a thiourea core protected with a Boc group.[3] The C=S bond distance is approximately 1.71 Å, and the C-N bonds average 1.33 Å.[3] Like other thioureas, it can exist in two tautomeric forms: the thione form, which is predominant, and the thiol (isothiourea) form.[3][4] The Boc group significantly influences the molecule's reactivity and solubility.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-carbamothioylcarbamate | [6] |

| Molecular Formula | C₆H₁₂N₂O₂S | [7] |

| Molecular Weight | 176.24 g/mol | |

| CAS Number | 268551-65-1 | [1] |

| Appearance | Solid | |

| Melting Point | 142 °C (decomposes) | [1] |

| SMILES | CC(C)(C)OC(=O)NC(N)=S | |

| InChIKey | JKXQTODLIZBUDE-UHFFFAOYSA-N | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | [8] |

Spectroscopic Properties:

-

Infrared (IR) Spectroscopy : The IR spectrum of thiourea derivatives provides valuable information on the bonding modes.[9] Key vibrational frequencies include those for N-H stretching, C=S stretching (thione group), and C=N stretching (azomethine group in Schiff base derivatives).[9] For this compound, characteristic peaks would correspond to the N-H, C=O (from the Boc group), and C=S bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of synthesized thiourea derivatives.[10][11] In the ¹H-NMR spectrum of this compound, signals corresponding to the protons of the tert-butyl group and the NH protons would be expected.[10] For example, in the related N,N'-di-Boc-thiourea, the Boc methyl protons appear as a singlet around δ 1.57 ppm, and the NH protons appear as a broad singlet.[12]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in guanidine synthesis are provided below.

Protocol 1: Synthesis of this compound

A primary method for synthesizing this compound involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O).[5] This reaction is typically performed in the presence of a base.[5]

Materials:

-

Thiourea

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or similar base

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiourea (1 equivalent) in the chosen organic solvent.

-

Add triethylamine (1.1 equivalents) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Stir the mixture overnight at room temperature to ensure the reaction goes to completion.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash sequentially with brine and water.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound as a solid.

Protocol 2: Synthesis of N,N'-Di-Boc-Protected Guanidines

N,N'-di-Boc-thiourea is a common precursor for synthesizing protected guanidines.[12] The process involves the activation of the thiourea and subsequent reaction with an amine.[13]

Materials:

-

N,N'-di-Boc-thiourea

-

Primary or secondary amine

-

Activating agent (e.g., Mukaiyama's reagent, cyanuric chloride (TCT), or I₂/TBHP)[13]

-

Base (if required by the activation method)

-

Anhydrous solvent (e.g., DCM, THF)

Procedure:

-

Dissolve N,N'-di-Boc-thiourea (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the activating agent (e.g., cyanuric chloride, 1 equivalent) to the solution and stir for the recommended time to form the activated intermediate (a carbodiimide).[13]

-

In a separate flask, dissolve the desired amine (1 equivalent) in the same anhydrous solvent.

-

Slowly add the amine solution to the activated thiourea mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by TLC.

-

Upon completion, filter any solid byproducts.

-

Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine).

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting N,N'-di-Boc-protected guanidine by column chromatography.

Applications in Research and Drug Development

Thiourea derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[14][15][16] The N-Boc protected variant is a key building block in the synthesis of more complex molecules.

Thioacylating Agent

Stable and readily available N,N'-di-Boc-thiourea can be used as a mild thioacylating agent.[17][18] When activated with an electrophilic reagent like trifluoroacetic acid anhydride (TFAA), it can efficiently thioacylate various nucleophiles, including amines, alcohols, and thiols.[5][17] This method provides a versatile pathway to thioureas, thiocarbamates, and dithiocarbamates, avoiding the harsh conditions and toxic reagents associated with traditional methods.[17]

Precursor to Heterocycles and Guanidines

Thiourea and its derivatives are fundamental building blocks for synthesizing a wide array of heterocyclic compounds, such as pyrimidines and thiazoles.[3] The Boc-protected form allows for controlled reactions in multi-step syntheses.[5] For instance, this compound derivatives can undergo cycloisomerization reactions.[19] Furthermore, as detailed in Protocol 2, they are extensively used to prepare protected guanidines, which are important structural motifs in many biologically active molecules.[13][18]

Role in Organocatalysis

The thiourea moiety is an effective hydrogen-bond donor, a property exploited in organocatalysis.[4] Chiral this compound derivatives have been developed as catalysts for various asymmetric reactions, such as the enantioselective hydrophosphonylation of N-Boc imines and nitro-Mannich reactions.[20][21] In these systems, the thiourea group activates the electrophile through hydrogen bonding, enabling stereocontrolled bond formation.[21]

Safety and Handling

While this compound is a valuable reagent, proper safety precautions are essential.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22] For handling the solid, a dust mask is recommended.

-

Handling : Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[22][23] Avoid contact with skin and eyes.[22]

-

Storage : Store in a tightly closed container in a cool, dry place.[22]

-

Hazards : May cause skin sensitization. The GHS classification for the parent compound, thiourea, includes warnings for being harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[22][24] Users should consult the specific Safety Data Sheet (SDS) for this compound before use.[25]

References

- 1. N-BOC THIOUREA 97 | 268551-65-1 [chemicalbook.com]

- 2. annexechem.com [annexechem.com]

- 3. Thiourea - Wikipedia [en.wikipedia.org]

- 4. Thioureas - Wikipedia [en.wikipedia.org]

- 5. This compound | 268551-65-1 | Benchchem [benchchem.com]

- 6. PubChemLite - N-boc thiourea (C6H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 7. N-Boc thiourea | C6H12N2O2S | CID 4095660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]

- 18. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Enantioselective hydrophosphonylation of N-Boc imines using chiral guanidine–thiourea catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. N-BOC THIOUREA 97 - Safety Data Sheet [chemicalbook.com]

Synthesis of N-Boc-thiourea from thiourea and Boc anhydride

An In-depth Examination of the Synthesis of N-tert-Butoxycarbonylthiourea from Thiourea and Di-tert-butyl Dicarbonate

This technical guide provides a comprehensive overview for researchers, scientists, and professionals in drug development on the synthesis of N-Boc-thiourea from thiourea and di-tert-butyl dicarbonate (Boc anhydride). This document outlines the reaction conditions, experimental protocols, and relevant data to facilitate the practical application of this chemical transformation.

Reaction Overview

The synthesis of this compound involves the protection of one of the amino groups of thiourea using Boc anhydride. This reaction is a standard method for introducing the tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions.[1] The direct synthesis of N,N'-bis-tert-butoxycarbonylthiourea has been described, and similar principles can be applied to achieve mono-substitution, although careful control of stoichiometry and reaction conditions is crucial.[2]

The reaction proceeds via the nucleophilic attack of the nitrogen atom of thiourea on the carbonyl carbon of Boc anhydride. The choice of solvent and the presence of a base can influence the reaction rate and the product distribution between mono- and di-substituted thiourea.

Experimental Protocols

While a specific protocol for the exclusive synthesis of mono-Boc-thiourea is not extensively detailed in the literature, the following procedures for related reactions can be adapted. The key to favoring mono-substitution is typically the use of a limited amount of Boc anhydride relative to thiourea.

A. General Procedure for Boc Protection of Amines:

This protocol for the Boc protection of various amines can serve as a foundational method.[3][4][5]

-

Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or a mixture of water and acetone.[3][4][5]

-

Add di-tert-butyl dicarbonate (1.0-1.2 equivalents) to the solution.

-

The reaction can be performed at room temperature or cooled to 0 °C.[3]

-

A base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) may be added to facilitate the reaction, particularly for less nucleophilic amines.[1]

-

Stir the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like dichloromethane or ethyl acetate.[5]

-

The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[5]

-

The crude product can be purified by column chromatography or recrystallization.[5][6]

B. Adapted Protocol for this compound Synthesis:

Based on the general principles of Boc protection and the synthesis of the di-substituted analog, the following protocol is proposed for the synthesis of this compound:

-

In a round-bottom flask, dissolve thiourea (1.0 equivalent) in a suitable solvent like THF.

-

Add di-tert-butyl dicarbonate (0.8-1.0 equivalent) dropwise to the stirred solution at room temperature. Using a slight excess of thiourea will favor the formation of the mono-protected product.

-

Optionally, a non-nucleophilic base can be added to scavenge the acid formed during the reaction.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The resulting residue can be purified by flash column chromatography on silica gel to separate this compound from unreacted thiourea and any di-substituted byproduct.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the Boc protection of amines and the synthesis of the related N,N'-di-Boc-thiourea. These values can serve as a reference for optimizing the synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature | Time | Product | Yield (%) | Reference |

| Thiourea | Boc₂O | THF | - | Room Temp. | - | N,N'-bis-Boc-thiourea | - | [2] |

| Amine | Boc₂O | THF | - | 0 °C to RT | Overnight | N-Boc-amine | 89 | [3] |

| Amine | Boc₂O | Acetonitrile | Yttria-Zirconia | Room Temp. | Varies | N-Boc-amine | High | [4] |

| Amine | Boc₂O | Water:Acetone | None | Room Temp. | 5-10 min | N-Boc-amine | Excellent | [5] |

Reaction Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Workflow for this compound Synthesis.

Purification and Characterization

Purification of this compound is typically achieved through column chromatography on silica gel.[7] The polarity of the eluent can be adjusted to effectively separate the mono-Boc-protected product from the more polar unreacted thiourea and the less polar di-Boc-substituted byproduct. Recrystallization from a suitable solvent system can also be employed for further purification.[8]

Characterization of the final product can be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm the molecular weight and structure.

Conclusion

The synthesis of this compound from thiourea and Boc anhydride is a feasible process that relies on the principles of amine protection. By carefully controlling the stoichiometry of the reagents and employing appropriate purification techniques, this compound can be obtained for use in various synthetic applications, particularly in the development of pharmaceuticals and other bioactive molecules. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this synthesis.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: N-Boc-Thiourea and Its Derivatives

This technical guide provides a comprehensive overview of N-Boc-thiourea, a key reagent in organic synthesis, particularly in the preparation of guanidines and other thiocarbonyl compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Compound Identification

The primary compound of interest, this compound, is identified by the following chemical identifiers. It is crucial to distinguish it from its di-substituted analogue, N,N'-Di-Boc-thiourea, which possesses different properties and applications.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |

| This compound | 268551-65-1[1][2] | 176.24[1][2] | C₆H₁₂N₂O₂S[2] |

| N,N'-Di-Boc-thiourea | 145013-05-4[3][4][5][6] | 276.35[3][6] | C₁₁H₂₀N₂O₄S[3][5] |

Physicochemical Properties

A summary of the key physical and chemical properties for this compound and its di-substituted form is presented below. These properties are essential for determining appropriate reaction conditions and handling procedures.

| Property | This compound | N,N'-Di-Boc-thiourea |

| Synonyms | - | N,N'-Bis-tert-butoxycarbonylthiourea[3][6] |

| Appearance | Solid[1] | White crystalline solid[5] |

| Melting Point | 142 °C (decomposes)[1] | 131-135 °C[5][6] |

| Purity | 97%[1][2] | 97%[3][6] |

Experimental Protocols and Applications

N,N'-Di-Boc-thiourea is a notable thioacylating agent used in the synthesis of thiocarbonyl compounds. A primary application is its use as a guanylating agent for the synthesis of guanidines. This process typically involves the guanylation of amines.

A key experimental protocol involves the use of Mukaiyama's reagent as a promoter for the guanylation of amines with N,N'-Di-Boc-thiourea.

Logical Workflow for Guanidine Synthesis

The following diagram illustrates the generalized workflow for the synthesis of guanidines using a di-Boc protected thiourea.

Caption: Generalized workflow for amine guanylation.

Safety and Handling

This compound:

-

Hazard Classification: Skin Sensitizer.[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

-

Personal Protective Equipment (PPE): N95 dust mask, eyeshields, faceshields, gloves.[1]

-

Storage: Store in a class 13 location for non-combustible solids.[1]

N,N'-Di-Boc-thiourea:

-

Personal Protective Equipment (PPE): N95 dust mask, eyeshields, gloves.

-

Storage: Store in a class 13 location for non-combustible solids.

Note: This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) before handling any chemical.

References

An In-depth Technical Guide to the Spectroscopic Data of N-Boc-Thiourea

This guide provides a comprehensive overview of the spectroscopic data for N-Boc-thiourea, tailored for researchers, scientists, and professionals in drug development. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data of this compound

The following tables summarize the expected quantitative spectroscopic data for this compound (tert-butyl N-carbamothioylcarbamate). This data is compiled from typical values for the functional groups present in the molecule and data from closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~1.50 | Singlet | 9H |

| -NH -C(S) | Broad Singlet | 1H | |

| -C(S)-NH ₂ | Broad Singlet | 2H |

Note: The chemical shifts of N-H protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad signals due to quadrupole broadening and chemical exchange.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~28 |

| -C (CH₃)₃ | ~80 |

| -C =O | ~153 |

| -C =S | ~180 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3100 | N-H Stretching | Strong, Broad |

| 2980 - 2960 | C-H Stretching (sp³) | Medium |

| ~1700 | C=O Stretching (Amide I) | Strong |

| ~1620 | N-H Bending (Amine) | Medium |

| ~1520 | N-H Bending / C-N Stretching (Amide II) | Medium |

| ~1470 | C-N Stretching | Medium |

| ~1160 | C-O Stretching | Strong |

| ~730 | C=S Stretching | Medium |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₁₂N₂O₂S |

| Molecular Weight | 176.24 g/mol [1][2] |

| Exact Mass | 176.06195 u |

| [M+H]⁺ | 177.06978 u |

| [M+Na]⁺ | 199.05172 u |

Experimental Protocols

2.1. Synthesis of this compound

A straightforward and common method for the synthesis of this compound involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]

-

Materials:

-

Thiourea

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of thiourea (1.0 eq) in dichloromethane, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

-

2.2. Spectroscopic Characterization

2.2.1. NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution through a pipette with a small cotton plug into a clean and dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

2.2.2. IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

2.2.3. Mass Spectrometry

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducted species ([M+Na]⁺).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Navigating the Physicochemical Landscape of N-Boc-Thiourea: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the solubility and stability of N-Boc-thiourea (tert-butyl N-(aminocarbothioyl)carbamate), a versatile reagent in organic synthesis, particularly in the construction of guanidines and other biologically relevant scaffolds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the core physicochemical properties that govern the handling, application, and shelf-life of this compound.

Executive Summary

This compound is a protected form of thiourea where one of the amino groups is masked with a tert-butoxycarbonyl (Boc) group. This modification significantly alters its reactivity and physical properties. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in chemical reactions, while knowledge of its stability under different environmental conditions is paramount for ensuring its integrity during storage and handling. This guide outlines the known qualitative solubility and stability characteristics of this compound, provides detailed experimental protocols for their quantitative determination, and discusses potential degradation pathways.

Solubility Profile

Qualitative Solubility

Based on the properties of the closely related N,N'-di-Boc-thiourea, this compound is expected to be soluble in polar aprotic solvents.

Quantitative Solubility Data

Precise quantitative solubility data is essential for reproducible and optimized synthetic protocols. The following table provides a template for the systematic determination and recording of this compound's solubility in a variety of solvents at a standard temperature.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Chemical Formula | Dielectric Constant (ε) at 20°C | Solubility (g/L) | Molar Solubility (mol/L) |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data to be determined | Data to be determined |

| Acetonitrile | C₂H₃N | 37.5 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Data to be determined | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data to be determined | Data to be determined |

| Methanol | CH₄O | 32.7 | Data to be determined | Data to be determined |

| Ethanol | C₂H₆O | 24.5 | Data to be determined | Data to be determined |

| Toluene | C₇H₈ | 2.4 | Data to be determined | Data to be determined |

| Hexane | C₆H₁₄ | 1.9 | Data to be determined | Data to be determined |

Stability Profile

The stability of this compound is a key determinant of its shelf-life and dictates the conditions under which it can be stored and handled without significant degradation. The primary points of instability are the acid-labile Boc group and the thiourea core, which is susceptible to oxidation and hydrolysis.

Summary of Stability

This compound is generally stable at room temperature when protected from moisture and strong acids or bases.[1] However, elevated temperatures and exposure to certain chemical environments can lead to its decomposition.

Table 2: Stability of this compound Under Various Conditions

| Condition | Stressor | Observation | Potential Degradation Products |

| Acidic | Low pH | Degradation expected, particularly cleavage of the Boc group.[2] | Thiourea, tert-butanol, isobutylene, carbon dioxide |

| Basic | High pH | Potential for degradation, though generally more stable than to acid. | Data to be determined |

| Oxidative | e.g., H₂O₂ | The thiourea moiety is susceptible to oxidation. | Urea derivative, sulfur oxides |

| Thermal | High Temperature | Decomposition may occur, melting point is reported at 142 °C with decomposition. | Data to be determined |

| Photolytic | UV/Visible Light | Potential for degradation upon prolonged exposure. | Data to be determined |

Experimental Protocols

To empower researchers to ascertain the precise quantitative solubility and stability of this compound, the following detailed experimental methodologies are provided.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility measurement of this compound in various organic solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Ensure a solid excess remains to guarantee saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

Determine the weight of the collected filtrate.

-

-

Quantification:

-

Evaporate the solvent from the filtrate under reduced pressure or a stream of nitrogen.

-

Weigh the vial containing the dried residue to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/L or other appropriate units.

-

Alternatively, the concentration of the filtered supernatant can be determined using a validated analytical method such as HPLC-UV.

Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of this compound.[3]

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40°C).

-

Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 40°C).

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines, alongside a dark control.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

-

Quantification and Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.

-

A mass spectrometer can be coupled to the HPLC system (LC-MS) to aid in the identification of degradation products.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Forced Degradation Study Workflow

References

The Mechanism and Application of N-Boc-Thiourea in Thioacylation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and synthetic applications of N,N'-di-Boc-substituted thiourea as a mild and efficient thioacylating agent. This methodology presents a significant advancement in the synthesis of thiocarbonyl compounds, offering a versatile and environmentally benign alternative to traditional methods.

Core Concepts: N,N'-Di-Boc-Thiourea as a Thioacylating Agent

Stable and readily available N,N'-di-Boc-substituted thiourea serves as a potent thioacylating agent upon activation with trifluoroacetic acid anhydride (TFAA).[1] This activation enables the thioacylation of a wide range of nucleophiles, including amines, alcohols, thiols, sodium benzenethiolate, and sodium malonates.[1] The process is characterized by its mild reaction conditions, good chemical selectivity, and tolerance of various functional groups, avoiding the use of harsh and toxic reagents often associated with traditional thioacylation methods.[1]

The general scheme for this transformation involves the activation of N,N'-di-Boc-thiourea with TFAA, followed by the introduction of a nucleophile to yield the corresponding thiocarbonyl compound.

Proposed Reaction Mechanism

The proposed mechanism commences with the activation of the thiocarbonyl group in N,N'-di-Boc-thiourea by trifluoroacetic acid anhydride. This activation enhances the electrophilicity of the thiocarbonyl carbon, making it susceptible to nucleophilic attack. The subsequent addition of a nucleophile leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the formation of the desired thiocarbonyl product and byproducts.

Caption: Proposed mechanism of N-Boc-thiourea in thioacylation.

Quantitative Data: Reaction Yields

The thioacylation of various nucleophiles using N,N'-di-Boc-thiourea proceeds with good to excellent yields. The following tables summarize the reported yields for different classes of nucleophiles.

Table 1: Thioacylation of Amines to Form Thioureas

| Amine Substrate | Product | Yield (%) |

| Primary Amines | N-Substituted Thioureas | 78-94[2] |

| Cyclic Amines | N,N'-Disubstituted Thioureas | High (not specified)[1] |

| Sterically Hindered Secondary Amines | N,N,N'-Trisubstituted Thioureas | Limited Reactivity[1] |

Table 2: Thioacylation of Alcohols to Form Thiocarbamates

| Alcohol Substrate | Product | Yield (%) |

| Primary Alcohols | O-Alkyl Thiocarbamates | Good (not specified)[1] |

| Secondary Alcohols | O-Alkyl Thiocarbamates | Good (not specified)[1] |

Table 3: Thioacylation of Thiols and Other Nucleophiles

| Nucleophile Substrate | Product | Yield (%) |

| Thiols | Dithiocarbamates | Good (not specified)[1] |

| Sodium Benzenethiolate | S-Aryl Dithiocarbamates | Good (not specified)[1] |

| Sodium Malonates | Thioamides | Good (not specified)[1] |

Experimental Protocols

The following are generalized experimental protocols for the thioacylation of amines and alcohols. For specific substrates, optimization of reaction times and purification methods may be required.

General Procedure for the Thioacylation of Amines

Caption: Workflow for the thioacylation of amines.

Protocol:

-

To a suspension of sodium hydride (1.2 equiv.) in anhydrous tetrahydrofuran (THF) is added N,N'-di-Boc-thiourea (1.0 equiv.) at 0 °C under an inert atmosphere.

-

The mixture is stirred for a short period, after which trifluoroacetic acid anhydride (TFAA, 1.1 equiv.) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 10–20 minutes.

-

The respective amine (1.2 equiv.) is then added, and the reaction is allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted thiourea.

General Procedure for the Thioacylation of Alcohols

For the thioacylation of alcohols, 4-dimethylaminopyridine (DMAP) is utilized as a catalyst.

Protocol:

-

To a solution of the alcohol (1.0 equiv.), N,N'-di-Boc-thiourea (1.2 equiv.), and DMAP (0.1 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane) is added TFAA (1.5 equiv.) at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The residue is purified by column chromatography to yield the O-alkyl thiocarbamate.

Conclusion

The use of N,N'-di-Boc-substituted thiourea in conjunction with trifluoroacetic acid anhydride provides a highly effective and versatile method for the synthesis of a variety of thiocarbonyl compounds. The mild reaction conditions, broad substrate scope, and good yields make this a valuable tool for researchers in organic synthesis and drug development. The proposed mechanism, involving the activation of the thiocarbonyl group, offers a rational basis for understanding the reactivity and for further development of this methodology.

References

An In-depth Technical Guide to the Role of N,N'-Di-Boc-Thiourea in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N'-di-Boc-thiourea, a versatile and stable reagent in modern organic synthesis. While not a conventional protecting group in the traditional sense of masking and regenerating a functional group, its primary applications lie in its capacity as a mild thioacylating agent and a key precursor for the synthesis of protected guanidines. This document details the synthesis, mechanisms of action, and experimental protocols associated with N,N'-di-Boc-thiourea, supported by quantitative data and visual diagrams to facilitate understanding and application in research and development.

Introduction to N,N'-Di-Boc-Thiourea

N,N'-bis(tert-butoxycarbonyl)thiourea is a stable, crystalline solid that has gained prominence as a safe and efficient alternative to more hazardous traditional reagents for introducing thiocarbonyl functionalities and for the synthesis of guanidines.[1] Its Boc (tert-butoxycarbonyl) groups enhance its stability and solubility in organic solvents, making it a convenient reagent for a variety of chemical transformations.[2]

Synthesis of N,N'-Di-Boc-Thiourea

The preparation of N,N'-di-Boc-thiourea is straightforward and can be achieved by reacting thiourea with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

Experimental Protocol: Synthesis of N,N'-Di-Boc-Thiourea

Materials:

-

Thiourea

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Tetrahydrofuran (THF) or other suitable solvent

Procedure:

-

Dissolve thiourea in THF in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in THF to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for the time indicated by TLC monitoring until the starting material is consumed.

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield N,N'-di-Boc-thiourea as a white solid.

Application as a Thioacylating Agent

A primary application of N,N'-di-Boc-thiourea is its role as a mild thioacylating agent.[3] When activated with an electrophilic reagent, typically trifluoroacetic anhydride (TFAA), it can efficiently transfer a thioacyl group to a variety of nucleophiles, including amines, alcohols, and thiols.[3] This method provides access to thioureas, thiocarbamates, and dithiocarbamates under relatively gentle conditions, avoiding the use of harsh and toxic reagents like thiophosgene.[3]

The general workflow for thioacylation using N,N'-di-Boc-thiourea is depicted below:

The proposed mechanism for thioacylation involves the initial activation of the thiocarbonyl group of N,N'-di-Boc-thiourea by TFAA, making it more electrophilic. This is followed by the nucleophilic attack of an amine, alcohol, or thiol, leading to the formation of the corresponding thioacylated product.

The thioacylation of various nucleophiles using N,N'-di-Boc-thiourea and TFAA generally proceeds in good to excellent yields.[3]

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Aniline | N-Phenyl-N'-Boc-thiourea | 92 |

| 2 | Benzylamine | N-Benzyl-N'-Boc-thiourea | 95 |

| 3 | Pyrrolidine | N-(Thiocarbonyl)pyrrolidine-N'-Boc | 90 |

| 4 | Methanol | O-Methyl-N-Boc-thiocarbamate | 85 |

| 5 | Benzyl alcohol | O-Benzyl-N-Boc-thiocarbamate | 88 |

| 6 | Thiophenol | S-Phenyl-N-Boc-dithiocarbamate | 91 |

Experimental Protocol: Thioacylation of an Amine

Materials:

-

N,N'-Di-Boc-thiourea

-

Trifluoroacetic anhydride (TFAA)

-

Amine substrate

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Base (e.g., Triethylamine, if necessary for the substrate)

Procedure:

-

To a solution of N,N'-di-Boc-thiourea in the anhydrous solvent at 0 °C under an inert atmosphere, add TFAA dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the amine substrate (and base, if required) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired thiourea derivative.

Application in Guanidine Synthesis

N,N'-Di-Boc-thiourea is a valuable precursor for the synthesis of N,N'-di-Boc-protected guanidines. This transformation is typically achieved by reacting the thiourea with an amine in the presence of a desulfurizing agent or an activating agent.[1] The resulting protected guanidines are important intermediates in medicinal chemistry due to the prevalence of the guanidinium group in biologically active molecules.

The general workflow for the synthesis of protected guanidines is outlined below:

The mechanism of guanidinylation often involves the activation of the thiourea by an agent such as iodine.[1] This is proposed to form a thiouronium intermediate, which then reacts with a base to generate a carbodiimide in situ. The carbodiimide is subsequently attacked by the amine to furnish the protected guanidine.

The synthesis of N,N'-di-Boc-protected guanidines from N,N'-di-Boc-thiourea and various amines proceeds with high efficiency under various activating conditions.

| Entry | Amine | Activating/Desulfurizing Agent | Yield (%) |

| 1 | Benzylamine | Iodine/Base | 90 |

| 2 | Aniline | Mukaiyama's Reagent | 85 |

| 3 | Cyclohexylamine | Cyanuric Chloride/Base | 92 |

| 4 | Piperidine | HgCl₂ | 88 |

| 5 | Morpholine | Iodine/Base | 91 |

Experimental Protocol: Synthesis of a Protected Guanidine

Materials:

-

N,N'-Di-Boc-thiourea

-

Amine substrate

-

Iodine

-

Base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve N,N'-di-Boc-thiourea and the amine substrate in the anhydrous solvent in a round-bottom flask.

-

Add the base to the solution.

-

Add a solution of iodine in the same solvent dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture until the starting materials are consumed, as indicated by TLC analysis.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N,N'-di-Boc-protected guanidine.

Conclusion

N,N'-Di-Boc-thiourea serves as a valuable and versatile reagent in organic synthesis, primarily as a mild thioacylating agent and a precursor for the synthesis of protected guanidines. Its stability, ease of handling, and the mild conditions required for its reactions make it an attractive alternative to traditional, more hazardous reagents. While it does not function as a typical protecting group for the reversible masking of amines or thiols, its role in the direct conversion of these functional groups into other valuable moieties is of significant importance in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide are intended to facilitate the effective application of N,N'-di-Boc-thiourea in a research and development setting.

References

The Versatility of N-Boc-Thiourea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-thiourea and its derivatives have emerged as highly versatile and valuable reagents in modern organic synthesis and medicinal chemistry. The presence of the Boc (tert-butoxycarbonyl) protecting group modulates the reactivity of the thiourea moiety, enabling a wide range of chemical transformations under controlled conditions. This technical guide provides an in-depth review of the applications of this compound, focusing on its utility in thioacylation, guanidination, heterocyclic synthesis, and asymmetric organocatalysis. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.

Core Applications of this compound

The unique structural features of this compound and its di-substituted analog, N,N'-di-Boc-thiourea, make them powerful building blocks for a variety of chemical transformations.

Thioacylation of Nucleophiles

N,N'-Di-Boc-thiourea, upon activation with an electrophilic reagent such as trifluoroacetic acid anhydride (TFAA), serves as a mild and efficient thioacylating agent.[1][2] This methodology allows for the conversion of various nucleophiles, including amines, alcohols, and thiols, into their corresponding thiocarbonyl compounds with good chemical selectivity and tolerance of various functional groups.[2][3]

Table 1: Thioacylation of Amines, Alcohols, and Thiols with N,N'-Di-Boc-Thiourea

| Nucleophile | Activating Agent | Catalyst | Product | Yield (%) | Reference |

| Primary Amines | TFAA/NaH | - | N-Substituted Thioureas | High | [3] |

| Cyclic Secondary Amines | TFAA/NaH | - | N,N-Disubstituted Thioureas | High | [3] |

| Alcohols | TFAA | DMAP | Thiocarbamates | - | [2][3] |

| Thiols | TFAA/NaH | - | Dithiocarbamates | - | [3] |

Guanidination of Amines

A significant application of N,N'-di-Boc-thiourea is in the synthesis of N,N'-di-Boc-protected guanidines. This transformation involves the activation of the thiourea moiety, followed by reaction with a primary or secondary amine.[3][4] Various activating agents can be employed, with cyanuric chloride (TCT) and iodine in the presence of tert-butyl hydroperoxide (TBHP) being effective and environmentally benign alternatives to heavy-metal reagents.[1][4][5] The resulting protected guanidines are valuable intermediates in the synthesis of biologically active compounds.[4]

Table 2: Guanidination of Various Amines using N,N'-Di-Boc-Thiourea

| Amine Substrate | Activating Agent | Base | Solvent | Yield (%) | Reference |

| 4-Methoxybenzylamine | I2/TBHP | - | Toluene | 82 | [5] |

| Benzylamine | TCT | NMM | THF | 95 | [4] |

| 4-Fluorobenzylamine | I2/TBHP | - | Toluene | 90 | [5] |

| 3-Methoxybenzylamine | I2/TBHP | - | Toluene | 85 | [5] |

| Cyclohexylamine | I2/TBHP | - | Toluene | 61 | [5] |

| 2,2,2-Trifluoroethylamine | I2/TBHP | - | Toluene | 40 | [5] |

| 4-Cyanoaniline | I2/TBHP | - | Toluene | 97 | [5] |

| 2-Naphthylamine | I2/TBHP | - | Toluene | 98 | [5] |

Synthesis of Heterocyclic Compounds: The Hantzsch Thiazole Synthesis

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. A prominent example is the Hantzsch thiazole synthesis, where a thiourea derivative is condensed with an α-haloketone to afford a 2-aminothiazole.[6][7][8] This reaction is a cornerstone in the synthesis of thiazole-containing pharmaceuticals and biologically active molecules.[9]

Asymmetric Organocatalysis

Chiral thiourea derivatives, often synthesized from this compound precursors, have emerged as powerful organocatalysts for a wide range of asymmetric transformations.[10] These catalysts operate through hydrogen bonding to activate electrophiles, enabling high levels of stereocontrol in reactions such as Michael additions and aza-Henry reactions.[11][12][13] Bifunctional thiourea catalysts, incorporating a basic moiety like a tertiary amine, can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and enantioselectivity.[10]

Table 3: Enantioselective Michael Addition of Ketones to Nitroolefins Catalyzed by Chiral Thiourea Catalysts

| Ketone | Nitroolefin | Catalyst Type | ee (%) | Reference |

| Acetophenone | β-Nitrostyrene | Primary Amine-Thiourea | up to 97 | [12] |

| Various Aromatic Ketones | Various Nitroolefins | Saccharide-based Primary Amine-Thiourea | up to 98 | [12] |

| Acetylacetone | Nitroolefins | Calix[11]arene-based Thiourea | up to 94 | [1] |

| Dimethyl Malonate | Nitroolefins | Calix[11]arene-based Thiourea | up to 94 | [1] |

Table 4: Enantioselective Aza-Henry Reaction of N-Boc Imines Catalyzed by Chiral Thiourea Catalysts

| N-Boc Imine | Nitroalkane | Catalyst Type | ee (%) | Reference |

| Various Aromatic | Nitromethane | Glycosyl-Thiourea | up to 99.8 | [10] |

| Isatin-derived Ketimines | Long-chain Nitroalkanes | Hydroquinine-derived Thiourea | 78-99 | [13] |

| Trifluoromethyl Ketimines | Nitromethane | Amino acid-derived Quaternary Ammonium Salts | moderate to good | [14] |

Biological Activity of this compound Derivatives

Thiourea derivatives are known to exhibit a wide range of biological activities, and N-Boc-protected thioureas serve as important intermediates in the synthesis of medicinally relevant compounds.[15] Various derivatives have been investigated for their potential as enzyme inhibitors, with some showing promising activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease.[16][17]

Table 5: Enzyme Inhibitory Activity of Selected Thiourea Derivatives (IC50 Values)

| Compound | Enzyme | IC50 (µM) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [16][17] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [16][17] |

| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 µg/mL | [16] |

| 1-(1,1-dibutyl)-3-phenylthiourea | Butyrylcholinesterase (BChE) | 63 µg/mL | [16] |

| Acyl-bis-thiourea derivatives | α-glucosidase | 16.64 - 21.79 mM | [18] |

| Bis-Acyl-Thiourea Derivatives | Urease | 1.55 - 1.69 | [18] |

| Phosphonate thiourea derivatives | Pancreatic, prostate, and breast cancer cell lines | 3 - 14 | [15] |

| Bis-thiourea structure | Human leukemia cell lines | as low as 1.50 | [15] |

Experimental Protocols

Synthesis of N,N'-Di-Boc-Thiourea

This protocol describes a general method for the synthesis of N,N'-di-Boc-thiourea from thiourea and di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

Thiourea

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.0 eq) in CH₂Cl₂.

-

Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in CH₂Cl₂ to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford N,N'-di-Boc-thiourea.

Guanidination of an Amine using N,N'-Di-Boc-Thiourea and TCT

This protocol details the synthesis of N,N'-di-Boc-protected guanidines using cyanuric chloride as the activating agent.[4]

Materials:

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

Amine

-

N-Methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N,N'-di-Boc-thiourea (1.0 eq) in anhydrous THF, add cyanuric chloride (0.33 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 10 minutes.

-

Add N-methylmorpholine (1.1 eq) to the reaction mixture.

-

In a separate flask, dissolve the amine (1.2 eq) and a catalytic amount of DMAP in anhydrous THF.

-

Add the amine solution to the activated thiourea mixture.

-

Allow the reaction to stir at room temperature for 8-36 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.

Thioacylation of an Amine using N,N'-Di-Boc-Thiourea and TFAA

This protocol outlines the thioacylation of a primary or secondary amine.[3]

Materials:

-

N,N'-Di-Boc-thiourea

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Trifluoroacetic acid anhydride (TFAA)

-

Amine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add a solution of N,N'-di-Boc-thiourea (1.1 eq) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add trifluoroacetic acid anhydride (1.1 eq) dropwise to the reaction mixture.

-

After stirring for another 30 minutes at 0 °C, add a solution of the amine (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired thiourea.

Hantzsch Synthesis of 2-Aminothiazoles

This is a general procedure for the synthesis of 2-aminothiazoles from an α-haloketone and a thiourea derivative.[7][8]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea or N-substituted thiourea

-

Ethanol or Methanol

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the thiourea (1.0-1.5 eq) in ethanol or methanol.

-

Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the hydrohalic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 2-aminothiazole derivative.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways discussed in this guide.

Figure 1: Proposed mechanism for the guanidination of amines using N,N'-di-Boc-thiourea activated by TCT.

Figure 2: General workflow for the thioacylation of nucleophiles using activated N,N'-di-Boc-thiourea.

Figure 3: Catalytic cycle of a bifunctional thiourea catalyst in an asymmetric Michael addition.

Figure 4: Simplified workflow for the Hantzsch thiazole synthesis.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of synthetic and medicinal chemists. Their ability to act as efficient thioacylating and guanidinylating agents, precursors for heterocyclic synthesis, and platforms for the development of potent organocatalysts underscores their broad utility. This guide has provided a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. It is anticipated that the information presented herein will serve as a valuable resource for researchers seeking to harness the synthetic potential of this compound in their own research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N'-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. mdpi.com [mdpi.com]

- 10. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of N-Boc-Thiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Boc-thiourea (tert-butyl N-(aminothioxomethyl)carbamate). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety data from the well-characterized hazards of its parent compound, thiourea. The tert-butoxycarbonyl (Boc) protecting group may influence the overall toxicological profile; however, the inherent risks associated with the thiourea core necessitate stringent safety protocols.

Hazard Identification and Classification

This compound should be handled as a hazardous substance. Based on the classification of thiourea, this compound is anticipated to be harmful if swallowed, a suspected carcinogen, and may pose a risk to fertility and the unborn child.[1][2][3] It may also cause skin and eye irritation.[1][3]

GHS Hazard Statements for Thiourea (as a proxy):

-

H302: Harmful if swallowed.[2]

-

H361: Suspected of damaging fertility or the unborn child.[1]

-

H411: Toxic to aquatic life with long lasting effects.[2]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | CH₄N₂S | [1] |

| Molecular Weight | 76.12 g/mol | |

| Appearance | White, lustrous crystals | [4] |

| Melting Point | 170 - 176 °C (338 - 349 °F) | |

| Solubility | Soluble in water and alcohol | [4] |

| Autoignition Temperature | 440 °C (824 °F) |

Toxicological Data

The toxicological data presented below is for thiourea and should be considered relevant for this compound in the absence of specific data.

| Toxicity Metric | Value | Species | Exposure Route | Reference |

| LD50 | >2,000 - 2,500 mg/kg | Rat | Oral | [1] |

| LC50 | >195 mg/m³ (4 h) | Rat | Inhalation | [1] |

| LD50 | >2,800 mg/kg | Rabbit | Dermal | [1] |

Chronic Effects: Thiourea is classified as a suspected carcinogen and is suspected of damaging fertility or the unborn child.[1][2]

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Impervious gloves (e.g., Butyl rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |

Handling and Storage

-

Handling: Always handle this compound within a chemical fume hood to minimize inhalation exposure.[5] Avoid generating dust.[1] Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Store locked up.[1]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Spill and Disposal Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area with a suitable solvent.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]

Visualized Safety Protocols

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Potential Hazardous Decomposition of Thiourea Core

Heating this compound may lead to decomposition, releasing toxic fumes. The diagram below illustrates the potential hazardous decomposition products from the thiourea core.

Caption: Potential hazardous decomposition products of the thiourea core.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

Conclusion

While this compound is a valuable reagent in drug development and chemical synthesis, its handling requires a thorough understanding of the potential hazards associated with its thiourea core. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is paramount to ensure the safety of all laboratory personnel. Always consult the most recent Safety Data Sheet for thiourea and any available information for this compound before commencing work.

References

An In-depth Technical Guide to N,N'-di-Boc-thiourea and mono-Boc-thiourea: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-di-Boc-thiourea and mono-Boc-thiourea, two important reagents in organic synthesis and medicinal chemistry. This document details their physicochemical properties, provides in-depth experimental protocols for their synthesis, and explores their applications, particularly in the context of guanylation and thioacylation reactions.

Core Properties: A Comparative Analysis

N,N'-di-Boc-thiourea and mono-Boc-thiourea, while structurally related, exhibit distinct properties that influence their reactivity and applications. The presence of one or two electron-withdrawing tert-butoxycarbonyl (Boc) groups significantly alters the electron density on the thiourea backbone.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1. N,N'-di-Boc-thiourea is a white crystalline solid with a defined melting point range.[1][2] It is relatively stable at room temperature but can decompose under high temperatures or strong acidic or alkaline conditions.[1] Its solubility in organic solvents like dimethylformamide (DMF) and dichloromethane facilitates its use in a variety of reaction conditions.[1] Mono-Boc-thiourea is also a solid with a distinct melting point.

Table 1: Physicochemical Properties of N,N'-di-Boc-thiourea vs. mono-Boc-thiourea

| Property | N,N'-di-Boc-thiourea | mono-Boc-thiourea |

| CAS Number | 145013-05-4[3][4][] | 268551-65-1[6] |

| Molecular Formula | C₁₁H₂₀N₂O₄S[3] | C₆H₁₂N₂O₂S[6] |

| Molecular Weight | 276.35 g/mol [3] | 176.24 g/mol [6] |

| Appearance | White crystalline solid[1] | Solid |

| Melting Point | 131-135 °C[1][2] | 142 °C (decomposes) |

| Solubility | Soluble in DMF and dichloromethane[1] | No data available |

Spectroscopic Data

The structural differences between the two compounds are clearly reflected in their spectroscopic data.

N,N'-di-Boc-thiourea:

-

¹H NMR (CDCl₃): δ 1.61 (s, 18H), 8.9 (br s, 2H).[2]

-

¹³C NMR (CDCl₃): δ 27.90, 84.06, 150.23, 177.73.[2]

-

IR (KBr, cm⁻¹): 3183, 2990, 1771, 1721, 1559, 1507, 1370, 1229, 1134.[2]

mono-Boc-thiourea: Detailed spectroscopic data for mono-Boc-thiourea is less commonly reported. However, based on the structure, one would expect to see a single set of peaks for the Boc group in the ¹H and ¹³C NMR spectra, along with signals for the thiourea protons. The IR spectrum would show characteristic absorptions for N-H, C=O, and C=S bonds.

Synthesis Protocols

The synthesis of both N,N'-di-Boc-thiourea and mono-Boc-thiourea typically involves the reaction of thiourea with di-tert-butyl dicarbonate (Boc₂O). The stoichiometry of the reagents is the critical factor in determining the final product.

Synthesis of N,N'-di-Boc-thiourea

This protocol describes a high-yield synthesis of N,N'-di-Boc-thiourea.[2]

Materials:

-

Thiourea

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas

Experimental Procedure:

-

To a stirred, colorless solution of thiourea (0.571 g, 7.50 mmol) in anhydrous THF (150 mL) under an argon atmosphere at 0 °C, add hexane-washed sodium hydride (1.35 g, 33.8 mmol, 60% in mineral oil).

-

After five minutes, remove the 0 °C bath and allow the reaction mixture to stir at room temperature for ten minutes.

-

Cool the reaction mixture back to 0 °C and add di-tert-butyl dicarbonate (3.60 g, 16.5 mmol) neat.

-

After thirty minutes, remove the 0 °C bath. A slurry will form within thirty minutes.

-

Stir the reaction mixture for an additional two hours at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

-

Pour the reaction mixture into water (250 mL) and extract with ethyl acetate (3 x 70 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield N,N'-di-Boc-thiourea as an off-white solid (1.98 g, 96% yield), which can be used without further purification.[2]

Synthesis of mono-Boc-thiourea

A straightforward method for the synthesis of mono-Boc-thiourea involves the direct reaction of thiourea with one equivalent of di-tert-butyl dicarbonate in the presence of a base.[1]

Materials:

-

Thiourea

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Appropriate solvent (e.g., THF or dichloromethane)

General Experimental Procedure:

-

Dissolve thiourea in an appropriate anhydrous solvent.

-

Add one equivalent of a suitable base, such as triethylamine.

-

Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) to the solution, maintaining a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion (monitoring by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product, typically by column chromatography or recrystallization, to obtain pure mono-Boc-thiourea.

References

Methodological & Application

Application Notes and Protocols for the Guanidinylation of Primary Amines using N,N'-Di-Boc-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction